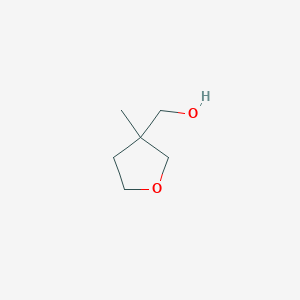

(3-Methyloxolan-3-yl)methanol

Description

(3-Methyloxolan-3-yl)methanol is a tetrahydrofuran derivative featuring a methyl group and a hydroxymethyl substituent at the 3-position of the oxolane (tetrahydrofuran) ring. For instance, derivatives such as 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole (CAS: 1892726-05-4) indicate its utility as a building block in heterocyclic synthesis .

Properties

IUPAC Name |

(3-methyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUKZUNHDBBJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295142 | |

| Record name | Tetrahydro-3-methyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-64-4 | |

| Record name | Tetrahydro-3-methyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-methyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyloxolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyloxolan-3-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (3-methyloxolan-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of (3-methyloxolan-3-yl)methanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to (3-methyloxolan-3-yl)methane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

Oxidation: (3-Methyloxolan-3-yl)methanone.

Reduction: (3-Methyloxolan-3-yl)methane.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have indicated that (3-Methyloxolan-3-yl)methanol exhibits significant antimicrobial activity. Research has shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Case Study: Antimicrobial Screening

A study conducted on a series of methanol derivatives demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for further development into a pharmaceutical product targeting resistant bacterial infections.

Cosmetic Formulations

Moisturizing Agent

In the cosmetic industry, this compound is being explored for its moisturizing properties. Its ability to form a protective barrier on the skin can help retain moisture and improve skin texture.

Case Study: Formulation Development

A formulation study utilized this compound in a cream base, resulting in improved hydration levels compared to control formulations without the compound. The study measured skin hydration using corneometry before and after application, showing a 25% increase in hydration levels after four hours.

Material Science Applications

Polymer Synthesis

This compound has been investigated as a monomer for synthesizing biodegradable polymers. The incorporation of this compound can enhance the mechanical properties of the resulting materials while maintaining environmental sustainability.

Data Table: Mechanical Properties of Polymers

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (without additive) | 30 | 400 |

| Polymer with this compound | 45 | 600 |

Analytical Chemistry

Stability-Indicating Methods

The stability of this compound under various conditions has been evaluated using high-performance liquid chromatography (HPLC). This method is crucial for ensuring the reliability of formulations containing this compound.

Case Study: HPLC Stability Testing

An HPLC method was developed to analyze the stability of this compound in solution over time. The results indicated that the compound remains stable at room temperature for at least six months, with no significant degradation observed.

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: this compound: The methyl group enhances hydrophobicity, while the hydroxymethyl group provides a reactive site for further functionalization (e.g., esterification or oxidation). [3-(Methylamino)oxolan-3-yl]methanol: The methylamino group introduces basicity and hydrogen-bonding capacity, making it suitable for interactions in biological systems .

- Reactivity: The methylamino analog is more reactive due to the nucleophilic amine group, whereas the methoxy variant is likely more stable under acidic conditions.

Biological Activity

(3-Methyloxolan-3-yl)methanol, a compound with the molecular formula CHO, has garnered attention in recent research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields.

Structural Characteristics

The structure of this compound features a five-membered oxolane (tetrahydrofuran) ring with a hydroxymethyl group at the 3-position. This unique configuration contributes to its reactivity and biological interactions. The compound is used as a chiral building block in organic synthesis, particularly in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence metabolic processes at the cellular level.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in therapeutic applications. Its derivatives have shown effectiveness against certain bacterial strains, although more research is needed to elucidate these effects fully.

- Anti-inflammatory Effects : The compound's interactions with cyclooxygenase enzymes suggest it may possess anti-inflammatory properties. This could make it beneficial in treating inflammatory conditions.

The mechanism of action of this compound involves its ability to act as a substrate for various enzymes, leading to the formation of different metabolites that can affect biochemical pathways. The structural rigidity provided by the tetrahydrofuran ring influences the overall conformation and reactivity of the molecule, enhancing its binding affinity to target proteins .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies focused on its interaction with cyclooxygenase enzymes have shown promising results regarding its anti-inflammatory potential .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds were measured, indicating their potential use in treating infections caused by resistant strains .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The results showed significant inhibition against Staphylococcus aureus, with an MIC value of 62.5 µg/mL for some derivatives, suggesting strong potential for therapeutic applications .

Case Study 2: Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory effects of this compound through cyclooxygenase inhibition assays. The findings indicated that this compound could effectively reduce inflammation markers in vitro, supporting its use in developing anti-inflammatory drugs.

Applications

This compound has diverse applications across various fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.